4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester
Overview
Description
4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester (4-DIPE) is an organic compound that is widely used in scientific research for a variety of applications. It is a versatile compound with a wide range of uses, from synthesis to biochemistry and physiology. 4-DIPE has been found to be particularly useful in the study of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Treatment of Periodontitis
This compound has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis. The system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). The system showed pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .
Solubility Studies
The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents have been determined experimentally. This information is crucial for the correct selection of the solvent for a particular reaction or for purification of the products by crystallization .
Synthesis of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Suzuki–Miyaura Coupling
This compound can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia Cat Pd (0) .
Synthesis of Diaryl Derivatives
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide, a derivative of the compound, has been synthesized by the Miyaura borylation and sulfonylation reactions. This compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators .
Synthesis of Boric Acid Derivatives
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, another derivative of the compound, has been synthesized by a two-step substitution reaction. This compound is an important boric acid derivative .
Synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
This compound can be synthesized from Pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .
DFT Studies
Density Functional Theory (DFT) has been used to calculate and analyze the molecular structure, electrostatic potential, and frontier molecular orbitals of these compounds. The substantial energy gap ΔE between HOMO and LUMO orbits indicates high chemical stability of the calculated conformer .
properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-6-8-13(9-7-12)17-10-5-11-22(17,18)19/h6-9H,5,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVUDSAMLHAQCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCS3(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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